(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
This compound features a benzo[d]thiazole core substituted with a nitro group at position 6, an ethyl group at position 3, and a propanamide side chain bearing a 4-fluorophenyl sulfonyl moiety. The nitro group enhances electron-withdrawing effects, while the sulfonyl group contributes to polar interactions and solubility . Its molecular formula is C₁₉H₁₇FN₃O₅S₂, with a molecular weight of 465.49 g/mol (calculated). While specific data on its melting point or yield are unavailable in the provided evidence, analogs suggest yields of 63–73% and melting points of 180–192°C for structurally related compounds .
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-2-21-15-8-5-13(22(24)25)11-16(15)28-18(21)20-17(23)9-10-29(26,27)14-6-3-12(19)4-7-14/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMFZCFIZLSQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various downstream effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The exact pathways affected can vary depending on the cell type and the specific cyclic nucleotide involved. In general, these pathways are involved in the regulation of a wide range of cellular processes, including inflammation, smooth muscle relaxation, and bronchodilation.
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to a combination of bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly effective for the treatment of conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory action can help alleviate symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include factors like the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Functional Group Variations and Implications
Side Chain Modifications
- Sulfonyl vs. This may enhance receptor binding in biological systems, as seen in the sulfonamide-containing drug Bicalutamide .
- Chain Length : The propanamide chain in the target compound offers intermediate hydrophobicity compared to longer chains (e.g., octanamide in 6e), balancing solubility and membrane permeability .
Substituent Effects on the Thiazole Core
- Nitro vs. In contrast, the 6-fluoro analog exhibits milder electron-withdrawing effects.
- Ethyl vs. Methyl Groups : The 3-ethyl group in the target compound may improve lipophilicity compared to the 3-methyl group in , influencing pharmacokinetic properties.
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis.
- Catalysts like ZnCl₂ can improve cyclization efficiency (yields up to 95% reported in similar thiazolidine syntheses) .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Advanced: How can computational methods predict the biological activity of this compound against enzyme targets?
Answer:
- Molecular Docking : Tools like AutoDock or Schrödinger predict binding affinities to target enzymes (e.g., kinases, proteases). Use crystallographic data (if available) for accurate receptor modeling.
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) under physiological conditions.
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends from derivative libraries.
Case Study: Structural analogs with trifluoromethyl groups showed enhanced metabolic stability in docking studies, guiding SAR prioritization .
Advanced: How to resolve contradictions between observed and predicted bioactivity data?
Answer:
- Replicate Assays : Confirm activity in multiple cell lines (e.g., HeLa, MCF-7) or enzymatic assays to rule out cell-specific artifacts.
- Purity Verification : Use HPLC (>95% purity) to exclude degradation products.
- Orthogonal Techniques : Pair in vitro assays with SPR (surface plasmon resonance) to validate target binding kinetics.
- Probe Stability : Test compound integrity in assay buffers (e.g., pH, temperature sensitivity) via LC-MS.
Example: In sulfamethoxazole derivatives, contradictory cytotoxicity results were traced to impurities in early synthetic batches .
Basic: What storage conditions are recommended to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use nitrogen or argon to avoid oxidation of the nitro or sulfonyl groups.
- Solubility Considerations : Lyophilize as a solid or dissolve in DMSO (sterile-filtered) for long-term storage.
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Core Modifications : Systematically vary substituents (e.g., replace 4-fluorophenylsulfonyl with methylsulfonyl or tosyl groups).
- Functional Group Additions : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –CF₃) at the benzo[d]thiazol ring.
- Bioisosteric Replacement : Swap the thiazol-2(3H)-ylidene moiety with oxazole or imidazole rings.
Q. Methodology :
- Synthesize 10–15 derivatives using parallel synthesis.
- Test against a panel of biological targets (e.g., antimicrobial, anticancer assays).
- Use PCA (principal component analysis) to correlate structural features with activity .
Advanced: What experimental design (DoE) strategies optimize multi-step synthesis?
Answer:
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield.
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., exothermic nitration steps requiring precise temp control).
- Robustness Testing : Assess intermediate stability under scaled-up conditions (e.g., 1g → 100g batches).
Example: Flow-chemistry approaches improved yields in diazomethane syntheses by 30% via precise parameter control .
Basic: How to validate the compound’s tautomeric forms in solution?
Answer:
- Variable Temperature NMR : Monitor proton shifts (e.g., NH or thiazole protons) across 25–80°C to detect tautomeric equilibria.
- UV-Vis Spectroscopy : Track absorbance changes in polar vs. nonpolar solvents (e.g., λmax shifts indicate enol-keto transitions).
- X-ray Crystallography : Resolve solid-state conformation and compare with solution data.
Reference: Thione-thiol tautomerism in oxadiazole hybrids was confirmed via VT-NMR and IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
